N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide
Description
Properties
CAS No. |
88277-66-1 |
|---|---|
Molecular Formula |
C17H14N4O3 |
Molecular Weight |
322.32 g/mol |
IUPAC Name |
N-methyl-2-nitro-N-(2-phenylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C17H14N4O3/c1-19(17(22)14-9-5-6-10-15(14)21(23)24)16-11-12-18-20(16)13-7-3-2-4-8-13/h2-12H,1H3 |
InChI Key |
MSOAHHSZDLTBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=NN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring.
Nitration: The next step involves the nitration of the pyrazole ring to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic conditions.
Major Products
Reduction: N-Methyl-2-amino-N-(1-phenyl-1H-pyrazol-5-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzoic acid.
Scientific Research Applications
N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activities of pyrazole derivatives.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . The pyrazole ring can also interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs of N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide include:
Key Observations :
- Electron-Withdrawing vs. Bulky Groups : The nitro group in the target compound contrasts with the tert-butyl group in c-MET inhibitors (e.g., ). While nitro groups enhance electrophilicity, tert-butyl groups improve hydrophobic interactions in enzyme binding pockets.
- Antibiofilm Activity : The cinnamamido derivative () demonstrated antibiofilm efficacy against Candida albicans (70% yield, mp 195–197°C), suggesting that extended conjugated systems may enhance microbial targeting.
- Enzyme Inhibition : Acylated benzamides (e.g., ) showed PCAF HAT inhibition (67–79%), with activity dependent on acyl chain length and carboxylate positioning.
Physicochemical Properties
Biological Activity
N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's synthesis, biological screening, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Structural Characteristics
The compound this compound can be synthesized through various chemical reactions involving pyrazole derivatives. The structural formula can be represented as follows:
This compound features a nitro group and a pyrazole moiety, which are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing the pyrazole ring have shown promising results against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values indicating effective inhibition of cell growth (IC50 values ranging from 3.79 to 42.30 µM) .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth. The presence of the nitro group is believed to enhance electron affinity, contributing to the compound's reactivity and potential as an anticancer agent.
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have been evaluated for antimicrobial activity. Studies have reported that pyrazole derivatives demonstrate varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies
Several case studies have examined the biological activity of pyrazole derivatives:
- Anticancer Screening : A study conducted by Bouabdallah et al. demonstrated significant cytotoxic potential in various cancer cell lines using pyrazole-based compounds, with notable IC50 values indicating effective treatment options for specific cancers .
- Antimicrobial Efficacy : Another investigation focused on antimicrobial activity revealed that certain pyrazole derivatives exhibited substantial inhibition against bacterial strains, suggesting their potential use as therapeutic agents against infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
